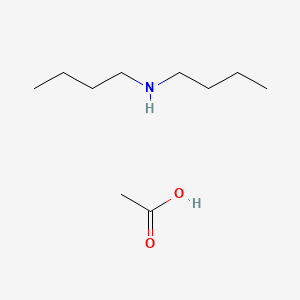






|
REACTION_CXSMILES
|
[CH2:1]([NH:5][CH2:6][CH2:7][CH2:8][CH3:9])[CH2:2][CH2:3][CH3:4].[C:10]([OH:13])(=[O:12])[CH3:11]>>[C:10]([OH:13])(=[O:12])[CH3:11].[CH2:1]([NH:5][CH2:6][CH2:7][CH2:8][CH3:9])[CH2:2][CH2:3][CH3:4] |f:2.3|
|


|
Name
|
|
|
Quantity
|
89 g
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)NCCCC
|
|
Name
|
|
|
Quantity
|
42 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)O
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
Into a twelve liter Morton flask equipped with stirrer
|
|
Type
|
TEMPERATURE
|
|
Details
|
thermometer, reflux condenser
|
|
Type
|
TEMPERATURE
|
|
Details
|
heating mantle
|
|
Type
|
ADDITION
|
|
Details
|
addition funnel
|
|
Type
|
CUSTOM
|
|
Details
|
The resulting reaction mass temperature
|
|
Type
|
CUSTOM
|
|
Details
|
rises to 50° C.
|
|
Type
|
CUSTOM
|
|
Details
|
a result of salt formation
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(=O)O.C(CCC)NCCCC
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |